molecular formula C6H2Cl3F2N B14023110 2,3,5-Trichloro-4-(difluoromethyl)pyridine

2,3,5-Trichloro-4-(difluoromethyl)pyridine

Cat. No.: B14023110
M. Wt: 232.4 g/mol
InChI Key: RTWGJWNVSOKOBI-UHFFFAOYSA-N
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Description

2,3,5-Trichloro-4-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H2Cl3F2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of three chlorine atoms and two fluorine atoms attached to the pyridine ring, making it a highly halogenated pyridine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trichloro-4-(difluoromethyl)pyridine typically involves halogenation reactions. One common method is the chlorination of 4-(difluoromethyl)pyridine using chlorine gas in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloro-4-(difluoromethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in less halogenated pyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted pyridines where the chlorine atoms are replaced by the nucleophiles.

    Oxidation: Pyridine N-oxides are the primary products.

    Reduction: Less halogenated pyridine derivatives are formed.

Scientific Research Applications

2,3,5-Trichloro-4-(difluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features may impart unique biological activities.

    Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a lead compound for the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,5-Trichloro-4-(difluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of halogen atoms can enhance the compound’s binding affinity to these targets through halogen bonding interactions. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-(difluoromethyl)pyridine: This compound has two chlorine atoms and two fluorine atoms on the pyridine ring, making it less halogenated than 2,3,5-Trichloro-4-(difluoromethyl)pyridine.

    3,5-Difluoro-4-(trifluoromethyl)pyridine: This compound contains fluorine atoms and a trifluoromethyl group, but lacks chlorine atoms.

    3-(Difluoromethyl)pyridine: This compound has only two fluorine atoms and no chlorine atoms.

Uniqueness

This compound is unique due to its specific pattern of halogenation. The presence of three chlorine atoms and two fluorine atoms on the pyridine ring imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H2Cl3F2N

Molecular Weight

232.4 g/mol

IUPAC Name

2,3,5-trichloro-4-(difluoromethyl)pyridine

InChI

InChI=1S/C6H2Cl3F2N/c7-2-1-12-5(9)4(8)3(2)6(10)11/h1,6H

InChI Key

RTWGJWNVSOKOBI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)C(F)F)Cl

Origin of Product

United States

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